molecular formula C8H6N2O B11772781 5-(Pyridin-4-yl)isoxazole

5-(Pyridin-4-yl)isoxazole

Cat. No.: B11772781
M. Wt: 146.15 g/mol
InChI Key: FHSZLDCMPCQJCD-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)isoxazole is a heterocyclic compound that features both a pyridine ring and an isoxazole ring These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines. These isoxazolines can then be oxidized to yield isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly conditions and reagents to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carbonyl compounds, while substitution reactions can introduce various functional groups onto the rings .

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The pyridine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-pyridin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H6N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H

InChI Key

FHSZLDCMPCQJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NO2

Origin of Product

United States

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